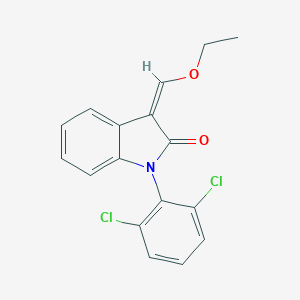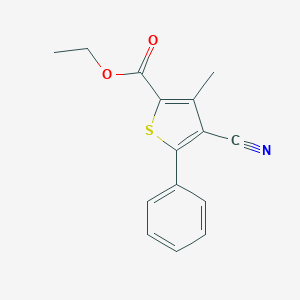![molecular formula C14H13N3O3 B273677 ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate is its potential use in various fields of scientific research. It has shown promising results in inhibiting the growth of cancer cells and has potential applications in the treatment of infectious diseases. However, its limitations include its high cost of synthesis and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research. It is also important to explore its potential use in combination with other drugs for the treatment of cancer and infectious diseases. Finally, its potential use as a fluorescent probe in biological imaging should be further explored.
Conclusion:
This compound is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in the treatment of cancer and infectious diseases and its use as a fluorescent probe in biological imaging.
Métodos De Síntesis
The synthesis of Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate has been achieved using different methods. One of the most common methods involves the reaction of 3,4-dihydro-2H-pyrrole with ethyl 2-(chlorocarbonyl)acetate in the presence of triethylamine and sodium hydride. The reaction mixture is then treated with hydroxylamine hydrochloride to obtain the desired compound.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties and has shown potential in the treatment of infectious diseases. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
Fórmula molecular |
C14H13N3O3 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
ethyl (4E)-1-amino-4-hydroxyiminopyrrolo[1,2-a]indole-2-carboxylate |
InChI |
InChI=1S/C14H13N3O3/c1-2-20-14(18)9-7-11-12(16-19)8-5-3-4-6-10(8)17(11)13(9)15/h3-7,19H,2,15H2,1H3/b16-12+ |
Clave InChI |
UUZLLOPDGIGYLH-FOWTUZBSSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N2C3=CC=CC=C3/C(=N\O)/C2=C1)N |
SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=NO)C2=C1)N |
SMILES canónico |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=NO)C2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)
![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)

![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)

